BAPTA-tetracesium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

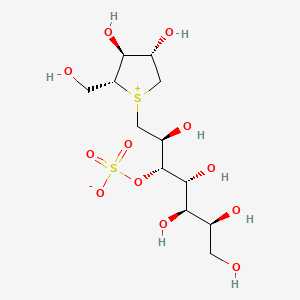

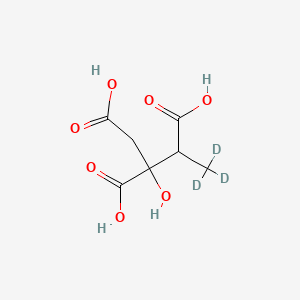

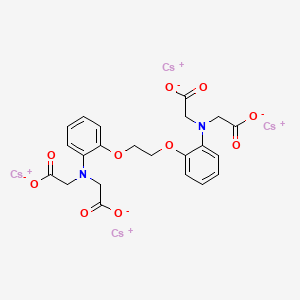

BAPTA-tetracesium Salt is a cell-impermeant chelator . It is highly selective for Ca2+ over Mg2+, and it can be used to control the level of extracellular Ca2+ . BAPTA is more selective for Ca2+ than EDTA and EGTA, and its metal binding is also less sensitive to pH .

Chemical Reactions Analysis

BAPTA-tetracesium Salt is known to chelate calcium ions, meaning it can bind to these ions and form a complex . This property allows it to control the level of extracellular Ca2+ .Physical And Chemical Properties Analysis

BAPTA-tetracesium Salt is a white solid that is soluble in water . It is more selective for Ca2+ than EDTA and EGTA, and its metal binding is less sensitive to pH .科学的研究の応用

Calcium Chelation

BAPTA-tetracesium Salt is a calcium chelator . It is highly selective for calcium (Ca2+) over magnesium (Mg2+), and can be used to control the level of extracellular calcium . This makes it an important tool in studies involving calcium signaling and homeostasis.

Cell Viability and Proliferation Studies

BAPTA-tetracesium Salt is used in cell viability and proliferation studies . By controlling the level of extracellular calcium, researchers can study the effects of calcium on cell growth and survival.

Ionic Homeostasis and Signaling

BAPTA-tetracesium Salt plays a crucial role in studies related to ionic homeostasis and signaling . It helps in understanding how cells maintain their internal balance of ions and how changes in this balance can affect cellular functions.

Calcium Detection

BAPTA-tetracesium Salt is used in calcium detection . Its high selectivity for calcium over other ions makes it a reliable tool for detecting changes in calcium levels in biological systems.

Study of Neurological Processes

BAPTA-tetracesium Salt is used in the study of neurological processes . For example, it has been used in studies examining the role of calcium in the modulation of calcium currents in hippocampal neurons .

Research in Epithelial Cells

BAPTA-tetracesium Salt has been used in research involving epithelial cells . For instance, it has been used to study the role of calcium in stabilizing transport vesicle coats .

Role in Diacylglycerol Kinase Research

BAPTA-tetracesium Salt has been used in studies involving diacylglycerol kinase . It helps in understanding the role of this kinase in attenuating diacylglycerol-induced cell responses .

Microtubule Regulation Studies

BAPTA-tetracesium Salt has been used in studies exploring the role of microtubules in regulating local calcium spiking in secretory epithelial cells .

作用機序

Target of Action

BAPTA-Tetracesium Salt is a cell-impermeant chelator . Its primary target is extracellular calcium (Ca2+) . It is highly selective for Ca2+ over magnesium (Mg2+), making it an effective tool for controlling the level of extracellular Ca2+ .

Mode of Action

BAPTA-Tetracesium Salt interacts with its target by chelating or binding to Ca2+ ions . This interaction is highly selective, and the metal binding of BAPTA-Tetracesium Salt is less sensitive to pH . This means that it can effectively control the level of extracellular Ca2+ under various pH conditions.

Biochemical Pathways

The chelation of Ca2+ by BAPTA-Tetracesium Salt can affect various biochemical pathways that are regulated by Ca2+. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 is a previously unknown effect of BAPTA-Tetracesium Salt .

Pharmacokinetics

As a cell-impermeant chelator, BAPTA-Tetracesium Salt primarily acts on the extracellular environment

Result of Action

The chelation of Ca2+ by BAPTA-Tetracesium Salt can lead to a decrease in extracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific roles of Ca2+ in the cells being studied. For example, in hematological cancer cell lines, BAPTA-Tetracesium Salt has been found to induce apoptosis .

Action Environment

The action of BAPTA-Tetracesium Salt can be influenced by various environmental factors. For instance, its chelation of Ca2+ is less sensitive to pH, which means it can effectively control extracellular Ca2+ levels under various pH conditions . .

Safety and Hazards

BAPTA-tetracesium Salt should be handled with care. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Inhalation, ingestion, or absorption through the skin may be harmful .

特性

IUPAC Name |

tetracesium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4Cs/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDZIKGGMGELCS-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cs4N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747081 |

Source

|

| Record name | Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1004.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BAPTA-tetracesium Salt | |

CAS RN |

480436-84-8 |

Source

|

| Record name | Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

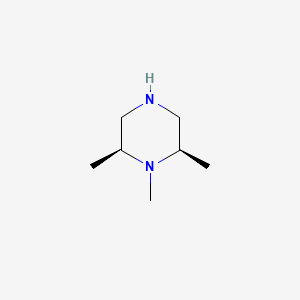

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)

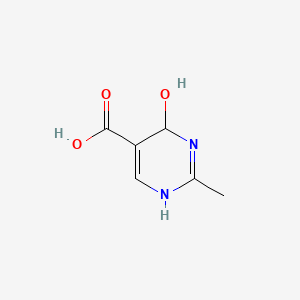

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)